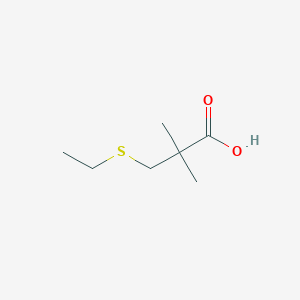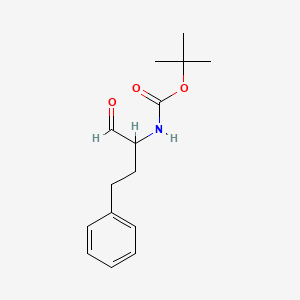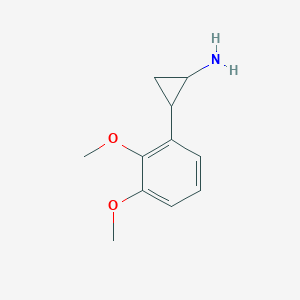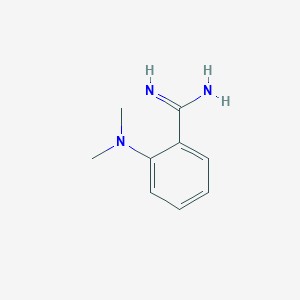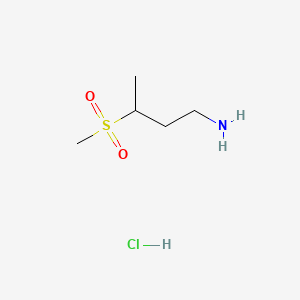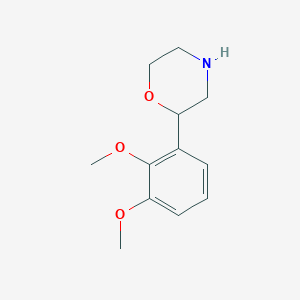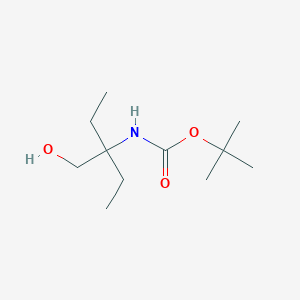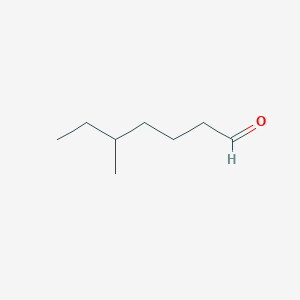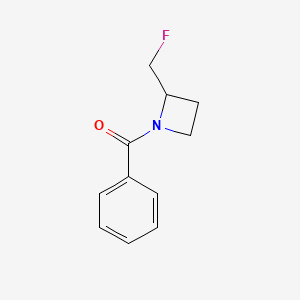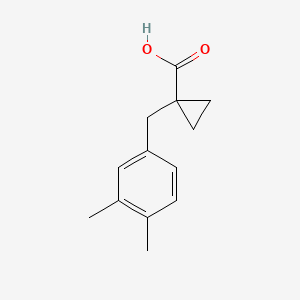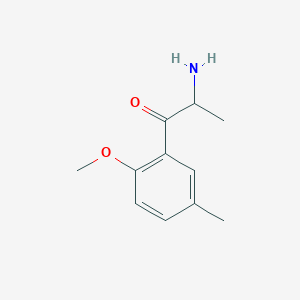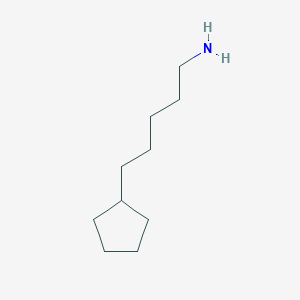
5-Cyclopentylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentylpentan-1-amine is an organic compound characterized by a cyclopentyl group attached to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylpentan-1-amine typically involves the reaction of cyclopentylmagnesium bromide with pentanenitrile, followed by reduction of the resulting imine with lithium aluminum hydride. This method ensures the formation of the desired amine with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and efficient production rates .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentylpentanoic acid.
Reduction: Cyclopentylpentanol.
Substitution: Cyclopentylpentyl halides.
Scientific Research Applications
5-Cyclopentylpentan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-Cyclopentylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar in structure but lacks the extended pentan-1-amine chain.
Pentylamine: Similar in structure but lacks the cyclopentyl group.
Cyclopentylmethylamine: Contains a cyclopentyl group attached to a methylamine chain.
Uniqueness
5-Cyclopentylpentan-1-amine is unique due to the presence of both a cyclopentyl group and a pentan-1-amine chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
5-cyclopentylpentan-1-amine |
InChI |
InChI=1S/C10H21N/c11-9-5-1-2-6-10-7-3-4-8-10/h10H,1-9,11H2 |
InChI Key |
BAXIILOTBQTIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


